Ibandronic Acid-d3
Overview
Description
Ibandronic Acid-d3 is a deuterated form of Ibandronic Acid, a bisphosphonate used primarily in the treatment and prevention of osteoporosis in postmenopausal women. The deuterated form, this compound, contains three deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Bisphosphonates, including Ibandronic Acid, are known for their ability to inhibit bone resorption by osteoclasts, thereby increasing bone mineral density and reducing the risk of fractures .
Mechanism of Action
Target of Action
Ibandronic Acid-d3, a modified version of ibandronic acid, is a highly potent nitrogen-containing bisphosphonate . The primary targets of this compound are osteoclasts or osteoclast precursors . These cells are responsible for bone resorption, a process that can lead to conditions such as osteoporosis .
Mode of Action
This compound interacts with its targets, the osteoclasts, by inhibiting their activity . This interaction occurs when bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Biochemical Pathways
The action of this compound affects the biochemical pathway of bone resorption. By inhibiting the activity of osteoclasts, this compound decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps to restore the balance between bone formation and resorption, which is often disrupted in conditions like osteoporosis .
Pharmacokinetics
The terminal volume of distribution is 90 L, and 40% to 50% of circulating this compound binds to bone . The elimination half-life of this compound can be up to 157 hours .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the rate of bone resorption and an increase in bone mineral density . This results in stronger bones and a reduced risk of fractures, which is particularly beneficial in the treatment and prevention of osteoporosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the patient’s renal function, with patients having a creatinine clearance of 40 to 70 mL/minute having a 55% higher area under the curve (AUC), and patients with a creatinine clearance of 30 mL/minute having more than a 2-fold increase in exposure . Additionally, age-related changes in renal function may alter the elimination of this compound in elderly patients .
Biochemical Analysis
Biochemical Properties
Ibandronic Acid-d3, like its parent compound Ibandronic Acid, is known to interact with various biomolecules in the body. It is a bisphosphonate, and these compounds have a high affinity for bone tissue .
Cellular Effects
This compound affects various types of cells, most notably osteoclasts. By inhibiting the activity of osteoclasts, it prevents bone loss and increases bone density . This has a significant impact on cellular metabolism, particularly in bone tissue .
Molecular Mechanism
It is known that bisphosphonates like this compound inhibit the activity of osteoclasts . This could involve binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on Ibandronic Acid have shown its efficacy in preventing bone loss and increasing bone density .
Dosage Effects in Animal Models
Studies on Ibandronic Acid have shown its efficacy in preventing bone loss and increasing bone density .
Transport and Distribution
Bisphosphonates like this compound have a high affinity for bone tissue .
Subcellular Localization
Given its high affinity for bone tissue, it is likely that it localizes to areas of the cell involved in bone metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ibandronic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Ibandronic Acid. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of a suitable phosphonic acid derivative with a deuterated amine under controlled conditions to yield the deuterated bisphosphonate .
Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of non-deuterated Ibandronic Acid. The process involves multiple steps, including the preparation of intermediates, purification, and final product formulation. The use of deuterated reagents and solvents is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions. The final product is typically formulated as a tablet or an injectable solution for clinical use .
Chemical Reactions Analysis
Types of Reactions: Ibandronic Acid-d3, like other bisphosphonates, primarily undergoes hydrolysis and oxidation reactions. The compound is stable under physiological conditions but can be hydrolyzed in acidic or basic environments. Oxidation reactions may occur in the presence of strong oxidizing agents .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: The hydrolysis of this compound results in the formation of phosphonic acid derivatives.
Scientific Research Applications
Ibandronic Acid-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Ibandronic Acid.
Bone Health Research: this compound is used in research focused on bone health, osteoporosis, and related conditions.
Cancer Research: The compound is also used in studies related to bone metastases and hypercalcemia of malignancy.
Comparison with Similar Compounds
Zoledronic Acid: Another potent bisphosphonate used in the treatment of osteoporosis and bone metastases.
Alendronic Acid: Commonly used bisphosphonate for osteoporosis treatment.
Risedronic Acid: Used for the treatment of osteoporosis and Paget’s disease of bone.
Comparison: Ibandronic Acid-d3 is unique due to the presence of deuterium atoms, which can provide more detailed insights into the pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts. While all these bisphosphonates share a similar mechanism of action, the deuterated form allows for more precise studies and potentially improved therapeutic outcomes .
Properties
IUPAC Name |
[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVHIBUJCELCL-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649399 | |
Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130899-41-0 | |
Record name | {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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